6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2hcl
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Overview
Description
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is a quinoxaline derivative that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl typically involves the condensation of o-phenylenediamine with α-diketones. This reaction can be carried out under acidic conditions to yield the quinoxaline core structure .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative with antimicrobial properties.
Echinomycin: Known for its anticancer activity.
Atinoleutin: Exhibits both antimicrobial and anticancer properties.
Uniqueness
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is unique due to its specific piperazine moiety, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C14H20Cl2N4 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
6-(1-piperazin-1-ylethyl)quinoxaline;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-11(18-8-6-15-7-9-18)12-2-3-13-14(10-12)17-5-4-16-13;;/h2-5,10-11,15H,6-9H2,1H3;2*1H |
InChI Key |
XKNIZSUORWNJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=CN=C2C=C1)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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